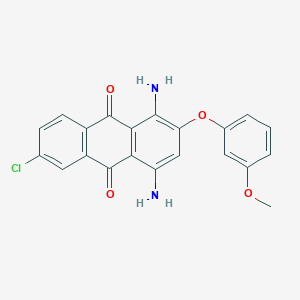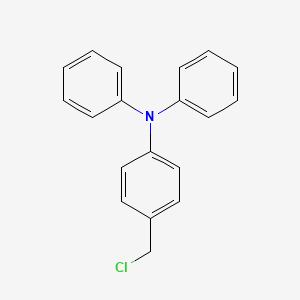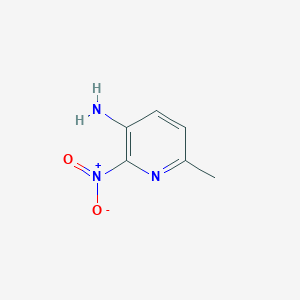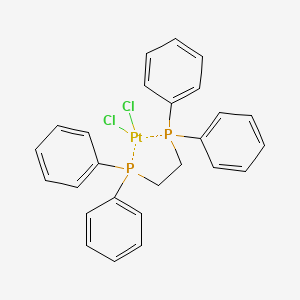
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) is a coordination compound that features platinum in the +2 oxidation state. This compound is known for its use in various catalytic processes and is characterized by the presence of 1,2-bis(diphenylphosphino)ethane as a bidentate ligand, which forms a stable complex with platinum(II) chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) typically involves the reaction of platinum(II) chloride with 1,2-bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is usually carried out in a suitable solvent such as dichloromethane or ethanol. The general reaction can be represented as follows:
PtCl2+(C6H5)2PCH2CH2P(C6H5)2→PtCl2(C6H5)2PCH2CH2P(C6H5)2
The reaction is typically conducted under reflux conditions to ensure complete formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation to platinum(IV) or reduction to platinum(0) under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include triphenylphosphine, pyridine, and halide salts. These reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or halogens can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Major Products
Substitution Products: Formation of new platinum complexes with different ligands.
Oxidation Products: Formation of platinum(IV) complexes.
Reduction Products: Formation of platinum(0) complexes.
Scientific Research Applications
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, similar to other platinum-based drugs.
Material Science: It is used in the synthesis of advanced materials and nanomaterials due to its unique coordination properties.
Biological Studies: The compound is used to study the interaction of platinum complexes with biological molecules such as DNA and proteins.
Mechanism of Action
The mechanism of action of Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) involves coordination to target molecules through its platinum center. In biological systems, it can interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This interaction can induce apoptosis in cancer cells . The compound can also interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Palladium(II)dichloride(1,2-bis(diphenylphosphino)ethane): Similar structure but with palladium instead of platinum.
Nickel(II)dichloride(1,2-bis(diphenylphosphino)ethane): Contains nickel and is used in different catalytic applications.
Platinum(II)dichloride(1,1-bis(diphenylphosphino)methane): Similar ligand structure but with a different spacer between the phosphine groups.
Uniqueness
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) is unique due to its high stability and versatility in forming various coordination complexes. Its platinum center provides distinct electronic properties that make it highly effective in catalysis and medicinal applications .
Properties
Molecular Formula |
C26H24Cl2P2Pt |
|---|---|
Molecular Weight |
664.4 g/mol |
IUPAC Name |
dichloroplatinum;2-diphenylphosphanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24P2.2ClH.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
InChI Key |
UGVHWZLAQNPMGQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


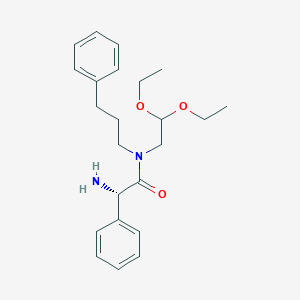
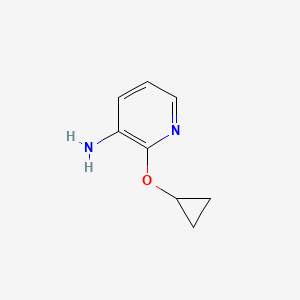
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)

![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)

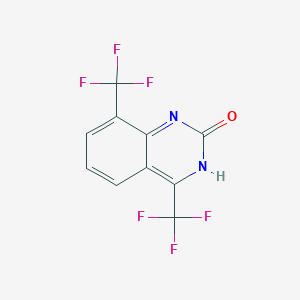


![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)
